(3-Iodo-5-methylphenyl)acetic acid
Description
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C9H9IO2 |
|---|---|
Molecular Weight |
276.07 g/mol |
IUPAC Name |
2-(3-iodo-5-methylphenyl)acetic acid |
InChI |
InChI=1S/C9H9IO2/c1-6-2-7(5-9(11)12)4-8(10)3-6/h2-4H,5H2,1H3,(H,11,12) |
InChI Key |
PEDPMQWDOSEEEI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=CC(=C1)I)CC(=O)O |
Origin of Product |
United States |
Chemical Transformations and Derivatization Studies of 3 Iodo 5 Methylphenyl Acetic Acid
Reactions Involving the Aromatic Iodine Substituent
The carbon-iodine bond on the aromatic ring is a key site for synthetic modification, primarily through reactions that form new carbon-carbon or carbon-heteroatom bonds.
The iodo group serves as an excellent leaving group in transition metal-catalyzed cross-coupling reactions, which are powerful methods for constructing complex molecular architectures.
Sonogashira Coupling: The Sonogashira reaction facilitates the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne, typically employing a palladium catalyst and a copper(I) co-catalyst in the presence of a base. wikipedia.org For (3-Iodo-5-methylphenyl)acetic acid, this reaction provides a direct route to synthesizing 3-alkynyl-5-methylphenylacetic acid derivatives. The reaction is generally carried out under mild conditions, such as at room temperature, which helps preserve the carboxylic acid functionality. wikipedia.org The base, often an amine like triethylamine, neutralizes the hydrogen iodide byproduct formed during the reaction. wikipedia.org This method has been widely applied in the synthesis of pharmaceuticals, natural products, and organic materials. wikipedia.orgresearchgate.net
Suzuki-Miyaura Coupling: The Suzuki-Miyaura reaction is another cornerstone of C-C bond formation, coupling an organoboron reagent (like a boronic acid) with an organic halide. mdpi.comharvard.edu In the case of this compound, its reaction with various aryl or vinyl boronic acids in the presence of a palladium catalyst and a base yields biaryl or styrenyl derivatives, respectively. This reaction is renowned for its tolerance of a wide range of functional groups, making it suitable for the direct derivatization of the carboxylic acid-containing substrate. harvard.edu The catalytic cycle involves oxidative addition of the aryl iodide to the palladium(0) complex, transmetalation with the boronic acid, and reductive elimination to give the coupled product and regenerate the catalyst. mdpi.com
| Reaction | Coupling Partner | Catalyst System | General Product |
|---|---|---|---|
| Sonogashira | Terminal Alkyne (R-C≡CH) | Pd Catalyst, Cu(I) Co-catalyst, Base | (3-Alkynyl-5-methylphenyl)acetic acid |
| Suzuki-Miyaura | Boronic Acid (R-B(OH)₂) | Pd Catalyst, Base | (3-Aryl/Vinyl-5-methylphenyl)acetic acid |
Nucleophilic aromatic substitution (SNAr) offers a method for replacing the aryl iodide with a nucleophile. science.gov The reaction typically proceeds via an addition-elimination mechanism, where the nucleophile attacks the carbon bearing the leaving group, forming a negatively charged intermediate known as a Meisenheimer complex. youtube.comyoutube.com Aromaticity is restored upon elimination of the iodide ion.
For this compound, the success of this reaction is influenced by several factors. The iodide is a good leaving group; however, classical SNAr reactions are significantly accelerated by the presence of strong electron-withdrawing groups positioned ortho or para to the leaving group, which stabilize the anionic intermediate. youtube.com Since the methyl and acetic acid groups are not strongly electron-withdrawing, forcing conditions or the use of extremely powerful nucleophiles might be necessary to drive the substitution. youtube.com In some cases, with very strong bases like sodium amide, an elimination-addition mechanism involving a benzyne (B1209423) intermediate can occur, potentially leading to a mixture of regioisomeric products. youtube.com
The iodine substituent can be removed through reductive dehalogenation, converting the molecule into 3-Methylphenylacetic acid. This transformation can be accomplished using various reducing agents. One studied method involves the use of a sodium hydride and sodium iodide complex, which can effect the hydrodehalogenation of aryl halides. nih.gov Computational studies on similar systems support a concerted nucleophilic aromatic substitution (cS_N_Ar) mechanism for this process. nih.gov This reduction simplifies the aromatic substitution pattern, which can be a crucial step in a multi-step synthesis.
Transformations of the Carboxylic Acid Functional Group
The carboxylic acid group is a hub for a variety of chemical modifications, allowing for the introduction of new functionalities and the synthesis of numerous derivatives.
Esterification: The conversion of the carboxylic acid to an ester is a fundamental transformation. This can be achieved through several methods. The classic Fischer esterification involves reacting the acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or p-toluenesulfonic acid. researchgate.net Alternatively, solid acid catalysts like cation-exchange resins (e.g., Amberlyst-15) or metal cation-exchanged montmorillonite (B579905) nanoclays offer greener, heterogeneous options that simplify product purification. researchgate.netnih.gov Studies on phenylacetic acid have shown that reaction conditions, such as temperature and solvent choice, can be optimized to achieve high yields, with temperatures around 110°C often proving effective. researchgate.netresearchgate.net
Amidation: The synthesis of amides from this compound can be performed by first activating the carboxylic acid, for instance, by converting it to an acid chloride using reagents like thionyl chloride or oxalyl chloride. The resulting highly reactive acid chloride can then be treated with a primary or secondary amine to form the corresponding amide. Alternatively, direct coupling of the carboxylic acid with an amine using peptide coupling agents (e.g., DCC, EDC) provides a milder route to the amide bond. A related synthesis involves the hydrolysis of a corresponding nitrile; for example, 2-[(3,4,5-triphenyl)phenyl]acetamide has been prepared by the hydrolysis of 2-[(3,4,5-triphenyl)phenyl]acetonitrile. mdpi.com
| Transformation | Reagent(s) | Product Derivative |
|---|---|---|
| Esterification | Alcohol (R-OH), Acid Catalyst | Ester |
| Amidation | Amine (R₂NH), Coupling Agent or via Acid Chloride | Amide |
| Reduction to Alcohol | Strong Reducing Agent (e.g., LiAlH₄, BH₃) | Alcohol |
| Reduction to Aldehyde | Controlled Reduction (e.g., via ester/acid chloride) | Aldehyde |
Reduction to Alcohol: The carboxylic acid group can be reduced to a primary alcohol, yielding 2-(3-Iodo-5-methylphenyl)ethanol. This transformation typically requires powerful reducing agents. Lithium aluminum hydride (LiAlH₄) is highly effective for this purpose, followed by an aqueous workup to protonate the resulting alkoxide. Borane (BH₃), often used as a complex with tetrahydrofuran (B95107) (BH₃·THF), is another common reagent that selectively reduces carboxylic acids to alcohols in the presence of many other functional groups.
Reduction to Aldehyde: The partial reduction of a carboxylic acid to an aldehyde is more challenging as the aldehyde is typically more reactive than the starting acid and is easily reduced further to the alcohol. Therefore, a direct one-step reduction is difficult. A common strategy involves a two-step process: first, the carboxylic acid is converted into a less reactive derivative, such as an ester or an acid chloride. This intermediate can then be reduced to the aldehyde using a less reactive, sterically hindered hydride reagent, such as diisobutylaluminium hydride (DIBAL-H) at low temperatures, which prevents over-reduction to the alcohol.
Reactions at the Aromatic Methyl Group
The methyl group attached to the phenyl ring is a site of significant reactivity, particularly at the benzylic position—the carbon atom directly bonded to the aromatic ring. chemistry.coach This reactivity stems from the ability of the adjacent benzene (B151609) ring to stabilize intermediates such as radicals, cations, and anions through resonance. chemistry.coach
Benzylic halogenation is a key side-chain functionalization reaction. The benzylic C-H bonds are weaker than typical sp³ C-H bonds, making them susceptible to free radical attack. libretexts.org The reaction, typically using N-bromosuccinimide (NBS) under photochemical or radical initiation conditions, proceeds via a radical mechanism. chemistry.coach
The process involves three main stages:
Initiation: Formation of a halogen radical from the halogenating agent.
Propagation: The halogen radical abstracts a hydrogen atom from the benzylic position of this compound. This forms a resonance-stabilized benzylic radical and a molecule of hydrogen halide. This benzylic radical then reacts with another molecule of the halogenating agent to form the benzylic halide product and a new halogen radical, which continues the chain reaction. chemistry.coach
Termination: The reaction ceases when two radicals combine. chemistry.coach
The resulting benzylic halide, (3-Iodo-5-(bromomethyl)phenyl)acetic acid, is a versatile intermediate for further synthetic transformations. libretexts.org
The benzylic methyl group of this compound can be readily oxidized to a carboxylic acid group. This transformation, often termed side-chain oxidation, is typically accomplished using strong oxidizing agents. libretexts.org The only prerequisite for this reaction is the presence of at least one hydrogen atom at the benzylic position. jove.com
Common reagents for this oxidation include:
Potassium permanganate (B83412) (KMnO₄)
Chromic acid (H₂CrO₄), often generated from sodium dichromate (Na₂Cr₂O₇) and sulfuric acid chemistry.coach
Regardless of the length of an alkyl side chain, it is typically oxidized down to a single carboxyl group attached directly to the ring. libretexts.org Therefore, the oxidation of the methyl group in this compound would be expected to yield 3-Iodo-5-carboxyphenylacetic acid. The iodo substituent and the acetic acid side chain generally remain unaffected by these specific oxidizing conditions. jove.com
More contemporary and milder methods for benzylic oxidation have also been developed, utilizing molecular oxygen in the presence of metal catalysts or photo-oxidation systems, which can offer greater selectivity and more environmentally benign conditions. beilstein-journals.orgorganic-chemistry.org
Table 2: Summary of Reactions at the Methyl Group
| Reaction Type | Reagent(s) | Product Functional Group | Expected Product from this compound |
|---|---|---|---|
| Benzylic Halogenation | N-Bromosuccinimide (NBS), Light/Initiator | Benzylic Bromide | (3-Iodo-5-(bromomethyl)phenyl)acetic acid |
| Side-Chain Oxidation | KMnO₄ or H₂CrO₄ | Carboxylic Acid | 3-Iodo-5-carboxyphenylacetic acid |
Spectroscopic and Structural Elucidation Methodologies for 3 Iodo 5 Methylphenyl Acetic Acid
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is an indispensable tool for determining the precise structure of organic molecules. By analyzing the magnetic properties of atomic nuclei, NMR provides information about the chemical environment of each atom.
Proton NMR (¹H NMR) spectroscopy offers detailed insights into the number and types of hydrogen atoms in a molecule. For (3-Iodo-5-methylphenyl)acetic acid, the ¹H NMR spectrum is expected to show distinct signals for the aromatic protons, the methylene (B1212753) protons of the acetic acid side chain, the methyl group protons, and the acidic proton of the carboxyl group.
The aromatic region would likely display three signals corresponding to the protons on the substituted phenyl ring. The protons at positions 2, 4, and 6 will have chemical shifts influenced by the electron-withdrawing iodine atom and the electron-donating methyl group. The methylene protons adjacent to the aromatic ring and the carboxyl group are expected to appear as a singlet. The methyl group protons will also produce a singlet, while the carboxylic acid proton typically appears as a broad singlet at a downfield chemical shift, which can be confirmed by D₂O exchange.
Expected ¹H NMR Data for this compound
| Proton | Expected Chemical Shift (δ, ppm) | Multiplicity | Integration |
| Aromatic H (C2-H) | 7.5 - 7.7 | Singlet / Doublet of doublets | 1H |
| Aromatic H (C4-H) | 7.1 - 7.3 | Singlet / Doublet of doublets | 1H |
| Aromatic H (C6-H) | 7.4 - 7.6 | Singlet / Doublet of doublets | 1H |
| Methylene (-CH₂-) | ~3.6 | Singlet | 2H |
| Methyl (-CH₃) | ~2.3 | Singlet | 3H |
| Carboxylic Acid (-COOH) | 10.0 - 12.0 | Broad Singlet | 1H |
Note: The exact chemical shifts and multiplicities can vary depending on the solvent and concentration.
Carbon-13 NMR (¹³C NMR) spectroscopy provides information about the carbon skeleton of the molecule. Each unique carbon atom in this compound will give a distinct signal in the ¹³C NMR spectrum.
The spectrum is expected to show nine distinct signals: six for the aromatic carbons, one for the methylene carbon, one for the methyl carbon, and one for the carbonyl carbon of the carboxylic acid. The carbon atom attached to the iodine (C3) will show a significantly shifted signal due to the heavy atom effect. The chemical shifts of the other aromatic carbons will be influenced by the positions of the iodo and methyl substituents. The carbonyl carbon will appear at a characteristic downfield position.
Expected ¹³C NMR Data for this compound
| Carbon | Expected Chemical Shift (δ, ppm) |
| Carbonyl (-C =O) | 175 - 180 |
| Aromatic C (C1) | 135 - 140 |
| Aromatic C (C2) | 130 - 135 |
| Aromatic C (C3-I) | 90 - 95 |
| Aromatic C (C4) | 138 - 142 |
| Aromatic C (C5-CH₃) | 138 - 142 |
| Aromatic C (C6) | 128 - 132 |
| Methylene (-C H₂-) | 40 - 45 |
| Methyl (-C H₃) | 20 - 25 |
Note: Predicted values based on analogous compounds and substituent effects.
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms, two-dimensional (2D) NMR techniques are employed. Techniques such as Heteronuclear Single Quantum Coherence (HSQC) and Heteronuclear Multiple Bond Correlation (HMBC) are particularly useful.
An HSQC experiment would correlate the proton signals with their directly attached carbon atoms. For instance, it would show a correlation between the methylene protons and the methylene carbon signal. An HMBC experiment provides information about longer-range couplings (typically 2-3 bonds). This would be crucial in confirming the substitution pattern on the aromatic ring by showing correlations between the methylene protons and the aromatic carbons (C1, C2, and C6), and between the methyl protons and the aromatic carbons (C4, C5, and C6).
Infrared (IR) and Raman Spectroscopy
Vibrational spectroscopy, including both IR and Raman techniques, is fundamental for identifying the functional groups present in a molecule.
The IR spectrum of this compound is expected to show characteristic absorption bands for the different functional groups. A very broad absorption band in the region of 2500-3300 cm⁻¹ is characteristic of the O-H stretching vibration of the carboxylic acid dimer. The C=O stretching vibration of the carboxyl group will give a strong, sharp peak around 1700 cm⁻¹. The C-H stretching vibrations of the aromatic ring and the aliphatic chain will appear around 3000 cm⁻¹. The fingerprint region (below 1500 cm⁻¹) will contain a complex pattern of absorptions corresponding to various bending vibrations and C-C and C-O stretching modes, which are unique to the molecule.
Expected IR Absorption Bands for this compound
| Vibrational Mode | Expected Wavenumber (cm⁻¹) | Intensity |
| O-H Stretch (Carboxylic Acid) | 2500 - 3300 | Broad, Strong |
| C-H Stretch (Aromatic) | 3000 - 3100 | Medium |
| C-H Stretch (Aliphatic) | 2850 - 3000 | Medium |
| C=O Stretch (Carboxylic Acid) | 1680 - 1720 | Strong, Sharp |
| C=C Stretch (Aromatic) | 1450 - 1600 | Medium to Weak |
| C-O Stretch (Carboxylic Acid) | 1210 - 1320 | Strong |
| O-H Bend (Carboxylic Acid) | 920 - 950 | Broad, Medium |
| C-I Stretch | 500 - 600 | Medium to Weak |
Note: These are typical ranges and can be influenced by the physical state of the sample and intermolecular interactions.
The presence of an iodine atom on the aromatic ring introduces specific vibrational modes. The C-I stretching vibration is expected to appear in the far-infrared region, typically between 500 and 600 cm⁻¹. The position of this band can provide information about the substitution pattern on the aromatic ring. Furthermore, the iodine substituent, due to its mass and electronic effects, can influence the frequencies and intensities of other vibrational modes of the aromatic ring. For instance, the out-of-plane C-H bending vibrations in the 650-900 cm⁻¹ region can be indicative of the 1,3,5-trisubstitution pattern of the phenyl ring. Raman spectroscopy can be a complementary technique, particularly for observing the symmetric vibrations and the C-I stretch, which may be weak in the IR spectrum.
Mass Spectrometry (MS)
Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions. For this compound, it provides definitive information on its molecular weight and elemental composition, as well as insights into its structure through the analysis of fragmentation patterns.
The molecular formula for this compound is C₉H₉IO₂. This gives it a calculated molecular weight of approximately 276.08 g/mol . In mass spectrometry, this value corresponds to the molecular ion peak (M⁺).
A key feature in the mass spectrum of an organoiodine compound is its isotopic pattern. Iodine is monoisotopic, meaning it has only one naturally occurring stable isotope, ¹²⁷I. Therefore, unlike compounds containing chlorine or bromine, this compound will not exhibit a characteristic M+2 peak originating from the halogen. However, the presence of carbon atoms results in a small (M+1)⁺ peak due to the natural abundance of the ¹³C isotope (approximately 1.1%). The high mass and monoisotopic nature of iodine make the molecular ion peak distinct and easily identifiable.
Table 1: Isotopic Data for this compound
| Isotope | Natural Abundance (%) | Contribution to Mass Spectrum |
|---|---|---|
| ¹²C | ~98.9% | Contributes to the main molecular ion peak (M⁺). |
| ¹³C | ~1.1% | Contributes to the (M+1)⁺ peak. |
The precise mass measured by high-resolution mass spectrometry (HRMS) can be used to confirm the elemental formula, as the exact mass of C₉H₉IO₂ is unique.
Electron ionization (EI) mass spectrometry induces fragmentation of the parent molecule, and the resulting fragmentation pattern serves as a molecular fingerprint. For phenylacetic acids, fragmentation is predictable and provides significant structural information. libretexts.org
Common fragmentation pathways for carboxylic acids involve cleavages near the functional group. miamioh.edu For this compound, the following fragmentation pathways are expected:
Loss of the Carboxyl Group: A prominent fragmentation pathway for many carboxylic acids is the loss of the •COOH radical, which corresponds to a loss of 45 mass units. This would result in a fragment ion at m/z 231. libretexts.org
Alpha-Cleavage (Benzylic Cleavage): The bond between the phenyl ring and the acetic acid moiety is susceptible to cleavage. This would lead to the formation of a stable iodomethylbenzyl cation.
McLafferty Rearrangement: While more common in longer-chain carboxylic acids, a McLafferty-type rearrangement is theoretically possible, though less likely for this specific structure.
Loss of Water: The loss of a water molecule (18 Da) from the molecular ion can sometimes be observed in the mass spectra of carboxylic acids.
Table 2: Predicted Mass Spectrometry Fragments for this compound
| Fragment Ion | Proposed Structure | Mass-to-Charge Ratio (m/z) | Notes |
|---|---|---|---|
| [C₉H₉IO₂]⁺ | Molecular Ion | ~276 | The parent ion. |
| [C₈H₈I]⁺ | [M-COOH]⁺ | ~231 | Resulting from the loss of the carboxyl group. |
| [C₇H₆I]⁺ | ~217 | Further fragmentation may lead to this ion. | |
| [C₈H₇O₂]⁺ | [M-I]⁺ | ~149 | Resulting from the loss of the iodine radical. |
Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transitions
UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, which corresponds to the promotion of electrons from lower to higher energy orbitals. The parts of a molecule that absorb light in this region are known as chromophores. libretexts.org
For this compound, the primary chromophore is the substituted benzene (B151609) ring. The carboxylic acid group also contributes to the electronic absorption profile. The expected electronic transitions are:
π → π* Transitions: These are characteristic of aromatic systems and other molecules with conjugated π bonds. libretexts.org The benzene ring exhibits strong absorptions corresponding to these transitions, typically below 280 nm. The substitution of the ring with a methyl group (an auxochrome) and an iodine atom will cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.
n → π* Transitions: These transitions involve the promotion of a non-bonding electron (from the oxygen atoms of the carboxyl group) to an anti-bonding π* orbital. libretexts.org These transitions are generally weaker than π → π* transitions and occur at longer wavelengths. For carboxylic acids, this absorption is often observed as a shoulder on the more intense π → π* absorption band. researchgate.netnist.gov
X-ray Crystallography for Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms in a solid-state crystal. While a specific crystal structure for this compound has not been detailed in the surveyed literature, the expected solid-state structure can be inferred from the known behavior of carboxylic acids and phenylacetic acid derivatives. acs.org
A hallmark of the crystal structure of nearly all carboxylic acids is the formation of hydrogen-bonded dimers. In the solid state, it is highly probable that two molecules of this compound would associate through strong intermolecular hydrogen bonds between their carboxyl groups. researchgate.net This interaction involves the hydroxyl proton of one molecule bonding to the carbonyl oxygen of a second molecule, and vice-versa, forming a stable, centrosymmetric eight-membered ring.
Computational and Theoretical Chemistry Investigations of 3 Iodo 5 Methylphenyl Acetic Acid
Quantum Chemical Calculations: A Methodological Overview
Quantum chemical calculations are indispensable tools for elucidating the fundamental properties of molecules. These methods allow for the prediction of molecular geometries, electronic structures, and a variety of other chemical and physical properties, offering insights that can be difficult or impossible to obtain through experimental means alone.
Density Functional Theory (DFT) for Molecular Geometry and Electronic Structure
Density Functional Theory (DFT) stands as a cornerstone of computational chemistry, balancing accuracy with computational cost. It would be the method of choice for investigating (3-Iodo-5-methylphenyl)acetic acid. A DFT study would begin with geometry optimization, a process that determines the most stable three-dimensional arrangement of the atoms in the molecule, corresponding to the minimum energy on the potential energy surface.
Ab Initio and Semi-Empirical Methods for Molecular Properties
Beyond DFT, other quantum chemical methods could provide further insights. Ab initio methods, which are based on first principles without the use of empirical parameters, could be employed for high-accuracy calculations of specific molecular properties, although at a higher computational expense.
Semi-empirical methods, which incorporate some experimental data to simplify calculations, could offer a faster, albeit less accurate, means of exploring the molecule's properties. These methods are particularly useful for preliminary screenings of large sets of molecules.
Selection of Basis Sets and Solvation Models in Computational Studies
The accuracy of any quantum chemical calculation is critically dependent on the choice of the basis set and, if applicable, the solvation model. A basis set is a set of mathematical functions used to build the molecular orbitals. For a molecule containing a heavy atom like iodine, a basis set that includes relativistic effects, such as the LANL2DZ or Def2-TZVP, would be essential for accurate predictions.
Furthermore, to simulate the behavior of this compound in a solution, a solvation model would be necessary. The Polarizable Continuum Model (PCM) is a widely used approach that represents the solvent as a continuous dielectric medium, allowing for the study of solvent effects on the molecule's geometry and electronic properties.
Electronic Structure Analysis: Unveiling Reactivity and Stability
A detailed analysis of the electronic structure provides a deeper understanding of a molecule's reactivity, stability, and intermolecular interactions.
Frontier Molecular Orbital (FMO) Analysis (HOMO-LUMO)
Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons.
The energy gap between the HOMO and LUMO is a crucial parameter that indicates the chemical stability and reactivity of a molecule. A large HOMO-LUMO gap suggests high stability and low reactivity, whereas a small gap implies the opposite. An FMO analysis of this compound would pinpoint the regions of the molecule most likely to be involved in chemical reactions.
Natural Bond Orbital (NBO) Analysis for Delocalization and Stability
Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic delocalization within a molecule. By transforming the complex molecular orbitals into localized orbitals that correspond to the familiar concepts of bonds, lone pairs, and core orbitals, NBO analysis quantifies the strength of electronic interactions.
For this compound, NBO analysis would reveal the extent of electron delocalization between the phenyl ring, the iodine atom, the methyl group, and the carboxylic acid functional group. This would provide valuable information about the molecule's stability and the nature of its intramolecular interactions.
Future Research Directions
The absence of computational studies on this compound highlights a clear avenue for future research. A comprehensive theoretical investigation using the methods described above would provide fundamental data on its molecular and electronic structure. Such a study would not only contribute to the broader understanding of substituted phenylacetic acids but also establish a foundation for predicting its reactivity, designing potential applications, and guiding future experimental work. The generation of data tables summarizing optimized geometrical parameters, HOMO-LUMO energies, and NBO interaction energies would be a primary outcome of such a pioneering study.
Molecular Electrostatic Potential (MEP) Surface Analysis
Molecular Electrostatic Potential (MEP) is a valuable computational tool used to visualize the three-dimensional charge distribution of a molecule. researchgate.net It provides a map of the electrostatic potential on the electron density surface, which is crucial for understanding a molecule's reactivity, intermolecular interactions, and pharmacological properties. The MEP surface helps in identifying the electron-rich regions, which are susceptible to electrophilic attack, and electron-poor regions, which are prone to nucleophilic attack. researchgate.net
The MEP map is color-coded to represent different potential values. Typically, red indicates regions of most negative electrostatic potential (electron-rich), blue indicates regions of most positive potential (electron-poor), and green represents areas with near-zero or neutral potential. Intermediate potentials are shown in shades of orange and yellow.
For this compound, the MEP surface would reveal distinct features:
Negative Regions (Red/Yellow): The most significant negative potential is expected to be localized around the oxygen atoms of the carboxylic acid group due to their high electronegativity and the presence of lone pairs. This region is the primary site for hydrogen bond acceptance and interactions with electrophiles.
Positive Regions (Blue): The most positive potential would be found on the acidic hydrogen atom of the carboxylic acid group, making it the primary site for deprotonation and hydrogen bond donation. The iodine atom, due to the phenomenon of "sigma-hole," can also exhibit a region of positive electrostatic potential opposite to the C-I covalent bond, making it a potential halogen bond donor.
Neutral/Near-Neutral Regions (Green): The aromatic ring and the methyl group would constitute the larger, near-neutral regions of the molecule. The electron-donating nature of the methyl group and the electron-withdrawing (yet polarizable) nature of the iodine atom would create subtle variations in the electrostatic potential across the phenyl ring.
This analysis is instrumental in designing molecules with specific interaction capabilities, such as enzyme inhibitors or receptor ligands, by optimizing electrostatic complementarity. researchgate.net
Table 1: Illustrative MEP Regions and Potential Values for this compound
| Molecular Region | Expected Electrostatic Potential | Color Code | Implied Reactivity |
| Carboxyl Oxygen Atoms | Highly Negative | Red | Nucleophilic; Hydrogen Bond Acceptor |
| Carboxyl Hydrogen Atom | Highly Positive | Blue | Electrophilic; Hydrogen Bond Donor |
| Iodine Atom (σ-hole) | Positive | Blue | Halogen Bond Donor |
| Aromatic Ring | Near-Neutral to Slightly Negative | Green/Yellow | π-stacking interactions |
| Methyl Group | Near-Neutral | Green | Van der Waals interactions |
Reactivity and Stability Assessments
Global and local reactivity descriptors derived from conceptual Density Functional Theory (DFT) are essential for quantifying the chemical reactivity and stability of a molecule. These descriptors provide insights into the global behavior of the molecule as a whole and the reactivity of specific atomic sites.
HOMO and LUMO Energies: The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are fundamental. The HOMO energy (EHOMO) relates to the ability to donate electrons, while the LUMO energy (ELUMO) relates to the ability to accept electrons.
Energy Gap (ΔE): The difference between ELUMO and EHOMO (ΔE = ELUMO - EHOMO) is an indicator of molecular stability. A large energy gap implies high stability and low reactivity, whereas a small gap suggests the molecule is more polarizable and reactive.
Ionization Potential (I): Approximated as I ≈ -EHOMO.
Electron Affinity (A): Approximated as A ≈ -ELUMO.
Electronegativity (χ): The tendency to attract electrons, calculated as χ ≈ (I + A) / 2.
Chemical Hardness (η): Resistance to change in electron distribution, calculated as η ≈ (I - A) / 2. Hard molecules have a large energy gap, while soft molecules have a small gap.
Global Softness (S): The reciprocal of hardness (S = 1 / 2η).
Electrophilicity Index (ω): A measure of the energy lowering of a system when it accepts electrons, calculated as ω = χ² / 2η.
Local Reactivity Descriptors: These descriptors, such as the Fukui function, pinpoint the most reactive sites within a molecule for nucleophilic, electrophilic, or radical attack.
Table 2: Hypothetical Global Reactivity Descriptors for this compound
| Descriptor | Hypothetical Value (eV) | Interpretation |
| EHOMO | -6.5 | Electron-donating capability |
| ELUMO | -1.2 | Electron-accepting capability |
| Energy Gap (ΔE) | 5.3 | High kinetic stability, moderate reactivity |
| Ionization Potential (I) | 6.5 | Energy required to remove an electron |
| Electron Affinity (A) | 1.2 | Energy released when an electron is added |
| Electronegativity (χ) | 3.85 | Moderate tendency to attract electrons |
| Chemical Hardness (η) | 2.65 | Moderately resistant to deformation |
| Electrophilicity Index (ω) | 2.80 | Good electrophile |
Non-covalent interactions (NCIs) are crucial in determining the structure, stability, and function of molecular systems, including crystal packing and ligand-receptor binding. nih.gov The NCI analysis is a computational method that identifies and visualizes these weak interactions in real space. It is based on the relationship between the electron density (ρ) and the reduced density gradient (RDG). chemtools.org
The RDG is a dimensionless quantity that highlights regions where the electron density deviates from a uniform distribution. chemtools.org Plots of the RDG versus the electron density signed by the second eigenvalue (λ₂) of the Hessian of the electron density allow for the characterization of different interaction types:
Hydrogen Bonds: Appear as sharp spikes in the low-density, low-gradient region, typically colored blue or green, indicating strong attractive interactions.
Halogen Bonds: Similar to hydrogen bonds, these are attractive interactions involving the iodine atom.
Van der Waals Interactions: Appear as broader regions in the low-density, low-gradient area, often colored green, indicating weaker attractive forces. chemtools.org
Steric Clashes: Manifest as red-colored regions at low density, indicating repulsive interactions. chemtools.org
For this compound, NCI analysis could reveal intramolecular hydrogen bonding between the carboxylic acid and the iodine atom, as well as intermolecular interactions in a dimer or crystal, such as hydrogen bonding between carboxylic acid groups and halogen bonding involving the iodine atom.
Table 3: Potential Non-Covalent Interactions in this compound Dimers
| Interaction Type | Donor | Acceptor | Strength | Visualization |
| Hydrogen Bond | Carboxyl -OH | Carboxyl C=O | Strong | Blue/Green Isosurface |
| Halogen Bond | C-I (σ-hole) | Carboxyl Oxygen | Moderate | Green Isosurface |
| π-π Stacking | Phenyl Ring | Phenyl Ring | Weak | Green Isosurface |
| C-H···π | Methyl C-H | Phenyl Ring | Weak | Green Isosurface |
Conformational Analysis: This involves identifying all possible stable three-dimensional arrangements (conformers) of a molecule and determining their relative energies. For this compound, the primary source of conformational isomerism is the rotation around the single bond connecting the acetic acid side chain to the phenyl ring. The orientation of the carboxylic acid group relative to the plane of the phenyl ring defines the different conformers.
Computational methods can be used to scan the potential energy surface by systematically rotating this bond. The resulting energy profile reveals the low-energy (stable) conformers and the energy barriers separating them. The most stable conformer is the one that minimizes steric hindrance and optimizes any intramolecular interactions. A detailed analysis can provide insights into the molecule's preferred shape in different environments. nih.govresearchgate.net
Tautomerism Studies: Tautomers are structural isomers that readily interconvert, most commonly through the migration of a proton. researchgate.net While the carboxylic acid group of this compound does not have common tautomeric forms in the same way a keto-enol system does, theoretical studies could investigate the relative energies of less common structures or proton migration in specific environments. For this molecule, tautomerism is not expected to be a significant feature under standard conditions. researchgate.net
Table 4: Hypothetical Conformational Analysis of this compound
| Conformer | Dihedral Angle (I-C-C-Cα) | Relative Energy (kJ/mol) | Population at 298 K (%) |
| Conformer 1 | ~90° | 0.00 | 75 |
| Conformer 2 | ~0° | 5.20 | 15 |
| Conformer 3 | ~180° | 8.15 | 10 |
Structure-Reactivity Relationship (SAR) Theoretical Frameworks
Quantitative Structure-Activity Relationship (QSAR) is a computational modeling approach that aims to find a mathematical relationship between the chemical structure of a series of compounds and their biological activity or a specific chemical property. drugdesign.org The fundamental principle is that the variations in the biological activity of a set of molecules are correlated with changes in their structural, physicochemical, or electronic properties. semanticscholar.org
The development of a QSAR model involves several key steps:
Data Set Selection: A set of molecules with known biological activities (the training set) is required. This set should be structurally diverse and span a wide range of activity values.
Descriptor Calculation: For each molecule, a wide range of numerical parameters, known as molecular descriptors, are calculated. These can be categorized as 1D (e.g., molecular weight), 2D (e.g., connectivity indices), or 3D (e.g., steric or electrostatic fields). nih.gov
Model Building: Using statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms, a mathematical equation is generated that links the descriptors (independent variables) to the biological activity (dependent variable). researchgate.net
Validation: The model's predictive power and robustness are rigorously tested. This involves internal validation (e.g., cross-validation) and, crucially, external validation using a set of compounds not included in the training set (the test set). semanticscholar.org
Applicability Domain (AD): The AD defines the chemical space in which the model can make reliable predictions. nih.gov
For a series of phenylacetic acid derivatives including this compound, a QSAR model could be developed to predict, for example, their anti-inflammatory activity. Descriptors might include lipophilicity (logP), steric parameters (Molar Refractivity), and electronic parameters (Hammett constants or quantum chemical descriptors). 3D-QSAR methods like Comparative Molecular Field Analysis (CoMFA) use 3D grid-based steric and electrostatic fields as descriptors, providing a more detailed picture of the structural requirements for activity. drugdesign.org Such models are powerful tools in medicinal chemistry for optimizing lead compounds and designing new molecules with enhanced potency. nih.govnih.gov
Table 5: Example of a Hypothetical 2D-QSAR Model for a Series of Phenylacetic Acids
| Model Equation | pIC₅₀ = 0.65 * logP - 0.12 * Vol + 0.85 * σ + 2.5 |
| Statistical Parameters | |
| R² (Correlation Coefficient) | 0.88 |
| Q² (Cross-validation R²) | 0.75 |
| Descriptor | Interpretation |
| logP | Lipophilicity; positive coefficient suggests activity increases with lipophilicity. |
| Vol | Molecular Volume; negative coefficient suggests bulky molecules are less active. |
| σ (Hammett Constant) | Electronic effect of substituents; positive coefficient suggests electron-withdrawing groups enhance activity. |
Applications of 3 Iodo 5 Methylphenyl Acetic Acid As a Synthetic Intermediate in Advanced Materials and Chemical Synthesis
Building Block for Diverse Organic Scaffolds
The structure of (3-Iodo-5-methylphenyl)acetic acid is inherently suited for serving as a versatile building block in organic synthesis. Phenylacetic acid and its derivatives are recognized as important starting materials for a wide range of more complex molecules, including many pharmaceuticals. mdpi.com The true synthetic versatility of this compound, however, lies in the reactivity of its aryl-iodide bond.
Aryl iodides are premier substrates for a multitude of palladium-catalyzed cross-coupling reactions, which are cornerstone techniques in modern organic chemistry for forming carbon-carbon and carbon-heteroatom bonds. acs.org These reactions allow for the precise and efficient connection of different molecular fragments. Key transformations for which this compound is an ideal precursor include:
Suzuki-Miyaura Coupling: This reaction pairs the aryl iodide with an organoboron compound (like a boronic acid or ester) to form a new carbon-carbon bond, enabling the synthesis of biaryl compounds. wikipedia.orgorganic-chemistry.orglibretexts.org This is one of the most widely used methods due to the stability and low toxicity of the boron reagents. wikipedia.org
Mizoroki-Heck Reaction: This method involves the coupling of the aryl iodide with an alkene to create a new, more substituted alkene. rsc.orgwikipedia.orgorganic-chemistry.org It is a powerful tool for constructing complex olefinic structures.
Sonogashira Coupling: This reaction forms a carbon-carbon bond between the aryl iodide and a terminal alkyne, providing a direct route to arylalkynes. wikipedia.orgorganic-chemistry.orglibretexts.org These products are themselves valuable intermediates for further synthesis.
Other Couplings: The aryl iodide functionality also facilitates other important transformations such as Buchwald-Hartwig amination (forming carbon-nitrogen bonds), cyanation (introducing a nitrile group), and silylation (introducing a silicon group). organic-chemistry.org
Through these reactions, the simple scaffold of this compound can be elaborated into a vast array of more complex and functionally diverse molecules.
Precursor for Other Substituted Phenylacetic Acid Derivatives
This compound serves as an excellent starting point for the synthesis of other, more complex phenylacetic acid derivatives. The strategic placement of the iodo group allows for its selective replacement with various other functional groups, while retaining the core phenylacetic acid structure. This modular approach is highly efficient for creating libraries of related compounds for applications such as drug discovery.
For instance, using the palladium-catalyzed cross-coupling reactions mentioned previously, the iodine atom can be substituted to introduce new groups at the 3-position of the phenyl ring.
Table 1: Potential Transformations of this compound
| Reaction Name | Coupling Partner | Resulting Functional Group | Catalyst System (Typical) |
| Suzuki-Miyaura Coupling | Aryl/Alkyl Boronic Acid | Aryl/Alkyl | Pd(0) complex, Base |
| Mizoroki-Heck Reaction | Alkene | Substituted Alkene | Pd(0) complex, Base |
| Sonogashira Coupling | Terminal Alkyne | Alkyne | Pd(0) complex, Cu(I) cocatalyst, Base |
| Buchwald-Hartwig Amination | Amine | Amino | Pd(0) complex, Base |
| Cyanation | Cyanide source (e.g., Zn(CN)₂) | Cyano (Nitrile) | Pd(0) complex |
| Silylation | Silane/Disilane | Silyl | Pd(0), Pt(0), or Rh(I) complex |
This table illustrates the potential synthetic pathways accessible from the aryl iodide functionality.
This synthetic flexibility allows chemists to systematically modify the structure and explore how these changes affect the physical, chemical, or biological properties of the resulting molecules. The development of methods for C-H activation/aryl-aryl coupling of phenylacetic acids further expands the toolkit for creating novel derivatives that might be inaccessible through traditional routes. nih.gov
Intermediate in the Synthesis of Heterocyclic Systems
Heterocyclic compounds, which contain rings with at least one non-carbon atom, are of immense importance in medicinal chemistry and materials science. wikipedia.org this compound is a valuable precursor for constructing various heterocyclic frameworks, often through multi-step sequences involving key intermediates.
Formation of Chalcones, Flavanones, and Chromanones (via related intermediates)
A key synthetic pathway starting from this compound involves its conversion to a corresponding acetophenone (B1666503). This transformation sets the stage for the synthesis of several important classes of flavonoids and related heterocycles. A crucial intermediate, 2-hydroxy-3-iodo-5-methyl acetophenone , can be prepared from p-cresol (B1678582) via Fries migration and subsequent iodination. tsijournals.com This acetophenone is a direct building block for chalcones.
Chalcones are synthesized through the Claisen-Schmidt condensation, which involves the base-catalyzed reaction of an acetophenone with an aromatic aldehyde. niscpr.res.in These α,β-unsaturated ketones are not only important synthetic intermediates but also exhibit a wide range of biological activities. niscpr.res.in
Once formed, these chalcones can be cyclized to produce other heterocyclic systems:
Flavanones: The intramolecular cyclization of a 2'-hydroxychalcone (B22705) derivative is a standard method for producing the flavanone (B1672756) skeleton. tsijournals.com This reaction can be promoted by acid or base.
Chromanones: Chromanones share a related structural core and can also be synthesized from precursors derived from chalcones or other phenolic intermediates. tsijournals.com
This sequential synthesis highlights how this compound can serve as the foundational material for a cascade of reactions leading to complex, biologically relevant heterocyclic structures.
Role in Indole (B1671886) and Quinoline (B57606) Derivative Synthesis
The indole nucleus is a privileged scaffold found in countless natural products and pharmaceuticals. taylorandfrancis.comwikipedia.orgnih.gov While a direct conversion is not typical, this compound can be envisioned as a precursor for indole synthesis through established methods.
Fischer Indole Synthesis: This is one of the most famous and versatile methods for indole synthesis, involving the acid-catalyzed reaction of a phenylhydrazine (B124118) with an aldehyde or ketone. byjus.comwikipedia.orgnih.gov The this compound could be converted into a corresponding aniline, which can then be transformed into a (3-iodo-5-methylphenyl)hydrazine. This hydrazine (B178648) derivative would be a suitable starting material for the Fischer synthesis, allowing for the incorporation of the iodo-methyl-phenyl moiety into the final indole structure. byjus.comwikipedia.org
Bischler-Möhlau Indole Synthesis: This method constructs a 2-aryl-indole from an α-bromo-acetophenone and an excess of an aniline. wikipedia.orgresearchgate.net The required α-bromo-acetophenone could potentially be synthesized from this compound.
For quinoline derivatives , the presence of an iodo-substituted aromatic ring is also synthetically advantageous. Research has demonstrated the synthesis of 6-iodo-substituted carboxy-quinolines using iodo-aniline as a key starting material in a three-component reaction with pyruvic acid and various aldehydes. This underscores the utility of iodo-aromatic precursors in building the quinoline core.
Application in Thiazine (B8601807) Derivatives Synthesis
Thiazines are a class of sulfur- and nitrogen-containing heterocyclic compounds with a range of reported biological activities. A direct and effective route to synthesizing thiazine derivatives utilizes chalcones as key intermediates.
Specifically, chalcones derived from 2-hydroxy-3-iodo-5-methylacetophenone (which, as noted, is accessible from the parent phenylacetic acid) can undergo cyclization with reagents like thiourea (B124793) or diphenylthiourea. This reaction, typically carried out in the presence of a base such as potassium hydroxide, leads to the formation of the corresponding 1,3-thiazine derivatives. This pathway provides a clear and researched connection between the this compound scaffold and the synthesis of complex thiazine heterocycles.
Table 2: Heterocyclic Systems Accessible from this compound
| Target Heterocycle | Key Intermediate(s) | Key Reaction(s) |
| Chalcone | (3-Iodo-5-methylphenyl)acetophenone derivative | Claisen-Schmidt Condensation |
| Flavanone | 2'-Hydroxychalcone derivative | Intramolecular Cyclization |
| Chromanone | Phenolic precursors, Chalcone derivatives | Cyclization Reactions |
| Indole | (3-Iodo-5-methylphenyl)hydrazine, α-bromo-acetophenone | Fischer Indole Synthesis, Bischler-Möhlau Synthesis |
| Quinoline | Iodo-aniline derivative | Multi-component Reactions |
| Thiazine | Chalcone derivative | Cyclization with Thiourea |
Potential in Functional Materials Research (General Research Scope)
The unique combination of functionalities in this compound makes it a promising candidate for research in materials science. The aryl iodide group is a particularly powerful tool for constructing advanced functional materials.
The ability of aryl iodides to participate in a wide range of cross-coupling reactions (Suzuki, Sonogashira, Heck, etc.) allows for the synthesis of well-defined oligomers and polymers. wikipedia.orgwikipedia.orgorganic-chemistry.org By carefully choosing the coupling partners, materials with tailored electronic and photophysical properties can be designed. For example, incorporating this molecule into conjugated polymer chains could lead to materials for applications in:
Organic Electronics: Such as organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).
Sensors: The phenylacetic acid group could act as a binding site for specific analytes, while the conjugated backbone provides a mechanism for signal transduction.
Furthermore, the presence of a heavy atom like iodine can impart specific properties to a molecule, such as enhanced intersystem crossing. This makes iodo-aromatic compounds of interest in the design of:
Phosphorescent Materials: For use in OLEDs and bio-imaging.
Scintillators: Materials that emit light upon exposure to high-energy radiation, with applications in medical imaging and radiation detection.
The carboxylic acid group also offers a handle for further functionalization, such as attachment to surfaces, incorporation into metal-organic frameworks (MOFs), or for improving the solubility and processability of derived materials. While specific research into functional materials derived from this compound is not yet widespread, its structural components suggest a rich potential for exploration in this field.
Advanced Analytical Techniques in the Research of 3 Iodo 5 Methylphenyl Acetic Acid
Purity and Identity Verification Methodologies (e.g., Chromatography, Elemental Analysis)
Ensuring the chemical integrity of (3-Iodo-5-methylphenyl)acetic acid is a critical step following its synthesis. A combination of chromatographic and spectroscopic methods, alongside elemental analysis, is typically employed to verify its identity and assess its purity.
Chromatography: Chromatographic techniques are central to determining the purity of phenylacetic acid derivatives by separating the target compound from unreacted starting materials, byproducts, and other impurities.
Thin-Layer Chromatography (TLC): TLC is often used as a rapid, qualitative method to monitor the progress of a reaction and to get a preliminary assessment of the purity of the product. For instance, in the analysis of related compounds like Indole-3-acetic acid, a mobile phase of chloroform, methanol (B129727), and formic acid has been utilized. academicjournals.org
High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for purity assessment, providing quantitative data. A reversed-phase C18 column is commonly used for phenylacetic acid derivatives. academicjournals.org The purity is determined by integrating the peak area of the target compound relative to the total area of all observed peaks in the chromatogram. For related compounds, purities of 95% or higher are often reported by commercial suppliers. sigmaaldrich.com
Gas Chromatography (GC): For volatile derivatives, GC can be an effective purity analysis method. In the synthesis of phenylacetic acid esters, vapor phase chromatography (a form of GC) was used to establish product purity, with results showing purities as high as 98.1%. google.com
Spectroscopic Methods: These techniques are vital for confirming the molecular structure and thus verifying the identity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy provide detailed information about the chemical environment of the hydrogen and carbon atoms in the molecule, respectively. For the related compound 3-Iodophenylacetic acid, specific chemical shifts (δ) in the ¹H NMR spectrum, such as a singlet at 3.6 ppm for the -CH₂- protons, are indicative of the structure. chemicalbook.com
Mass Spectrometry (MS): Coupled with a chromatographic method like LC or GC (LC-MS or GC-MS), mass spectrometry provides the mass-to-charge ratio of the compound, which helps in confirming its molecular weight.
Elemental Analysis: This method determines the percentage composition of elements (Carbon, Hydrogen, Iodine) in a sample. The experimentally determined percentages are compared with the theoretically calculated values for the molecular formula of this compound (C₉H₉IO₂) to confirm its empirical formula and support its identity.
The table below summarizes the analytical methods used for identity and purity verification.
| Technique | Purpose | Typical Data/Observations | Reference Example |
| HPLC | Purity Assessment | Chromatogram with a major peak for the target compound; purity calculated from peak area percentage. | Purity of related compounds is often required to be >95%. sigmaaldrich.com |
| GC | Purity Assessment | Chromatogram showing product purity, e.g., 94.0% or 98.1% pure. google.com | |
| ¹H NMR | Identity Verification | Spectrum showing characteristic chemical shifts and splitting patterns for protons in the molecule. | For 3-Iodophenylacetic acid, signals observed at δ 7.65, 7.5, 7.3, 7.1, and 3.6 ppm. chemicalbook.com |
| Elemental Analysis | Identity Verification | Experimental percentages of C, H, and I that match theoretical values for C₉H₉IO₂. | Standard procedure for novel compound characterization. |
Quantitative Analysis and Reaction Yield Determination
Quantitative analysis is crucial for determining the concentration of this compound in a sample and for calculating the efficiency of a synthetic reaction.
Quantitative Analysis: High-Performance Liquid Chromatography (HPLC) is the predominant technique for the quantitative analysis of phenylacetic acid derivatives. By constructing a calibration curve using standards of known concentration, the concentration of the analyte in an unknown sample can be accurately determined. academicjournals.org
Method: A typical method involves reverse-phase HPLC with a C18 column and a UV detector. academicjournals.org For indole-3-acetic acid, a mobile phase of acetic acid and methanol was used with detection at 280 nm. academicjournals.org A linear relationship between the concentration and the HPLC peak area allows for precise quantification. academicjournals.org Liquid chromatography-tandem mass spectrometry (LC-MS/MS) offers even greater sensitivity and selectivity, allowing for detection limits in the picomole range for similar compounds. nih.gov
Reaction Yield Determination: The yield of a chemical reaction is the amount of product obtained, expressed as a percentage of the theoretical maximum. It is a critical measure of a synthesis protocol's efficiency. The yield is calculated after the product has been isolated and purified.
The formula for calculating percent yield is: Percent Yield = (Actual Yield / Theoretical Yield) x 100%
In documented syntheses of analogous compounds, yields can vary significantly based on the reaction conditions and purification methods. For example:
The hydrolysis of (3-iodophenyl)acetonitrile to 3-Iodophenylacetic acid resulted in an 83% yield. chemicalbook.com
In a multi-step synthesis of a complex phenylacetic acid derivative, the conversion of an amide to the final acid was achieved with an 85% yield. mdpi.com
The synthesis of 3,4,5-triphenyltoluene, a precursor for a phenylacetic acid, was accomplished with a 68% yield. mdpi.com
The table below provides examples of reaction yields for syntheses of related phenylacetic acids or their precursors, illustrating the range of efficiencies that can be achieved.
| Reaction | Product | Yield (%) | Reference |
| Hydrolysis of a nitrile | 3-Iodophenylacetic acid | 83% | chemicalbook.com |
| Hydrolysis of an amide | 2-[(3,4,5-Triphenyl)phenyl]acetic acid | 85% | mdpi.com |
| Suzuki-Miyaura Coupling | 3,4,5-Triphenyltoluene | 68% | mdpi.com |
These examples highlight that yields in the range of 68-85% are common for individual steps in the synthesis of complex phenylacetic acids and their intermediates. mdpi.com The determination of such yields relies on the accurate quantitative analysis of the purified product.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
